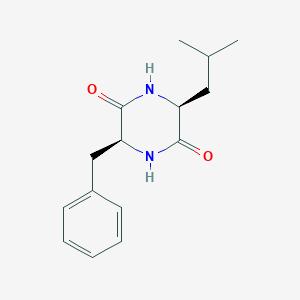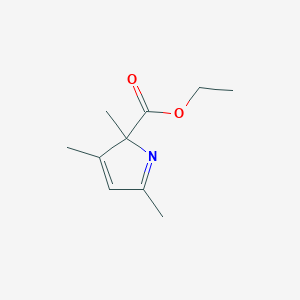
4-Methylbiphenyl-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbiphenyl-2,5-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic derivative of biphenyl, which is a widely used organic compound in the chemical industry.
Wirkmechanismus
The mechanism of action of 4-Methylbiphenyl-2,5-diol is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property makes it useful in catalysis, where it can enhance the reactivity of metal complexes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-Methylbiphenyl-2,5-diol. However, studies have shown that the compound is relatively non-toxic and has low environmental impact. This makes it a potentially useful alternative to other organic compounds that are more hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylbiphenyl-2,5-diol in lab experiments include its high yield, stability, and low toxicity. However, the compound is relatively expensive and requires careful handling due to its reactivity. In addition, its limited solubility in water can make it challenging to work with in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methylbiphenyl-2,5-diol. One area of interest is its use as a ligand in metal complexes for catalysis. Another potential application is in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 4-Methylbiphenyl-2,5-diol is a synthetic derivative of biphenyl that has gained significant attention in scientific research due to its unique properties. It has potential applications in catalysis, materials science, and other areas. While there is limited research on its biochemical and physiological effects, the compound is relatively non-toxic and has low environmental impact. Further research is needed to fully understand its mechanism of action and potential future applications.
Synthesemethoden
The synthesis of 4-Methylbiphenyl-2,5-diol involves the reaction of biphenyl with methyl lithium in the presence of a catalyst. The reaction is carried out in anhydrous conditions and requires careful handling due to the reactivity of the reactants. The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methylbiphenyl-2,5-diol has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research is its use as a ligand in metal complexes. The compound has been shown to form stable complexes with metals such as copper, nickel, and palladium, which have potential applications in catalysis.
Eigenschaften
CAS-Nummer |
123830-00-2 |
|---|---|
Produktname |
4-Methylbiphenyl-2,5-diol |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-methyl-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI-Schlüssel |
IIGXNLGWRROPLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



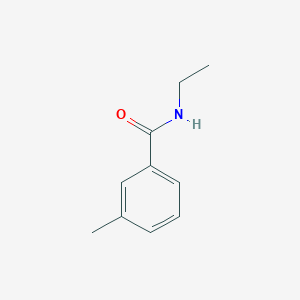
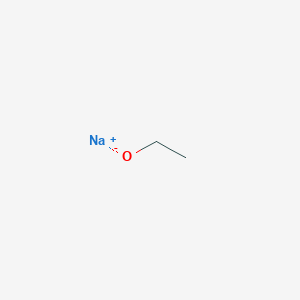
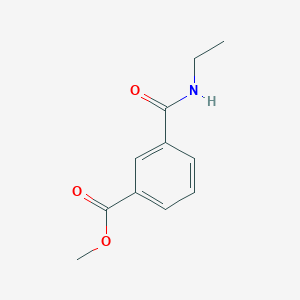

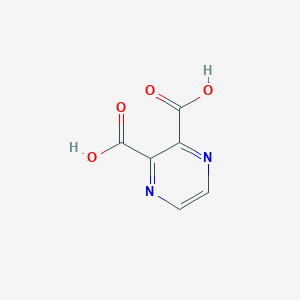

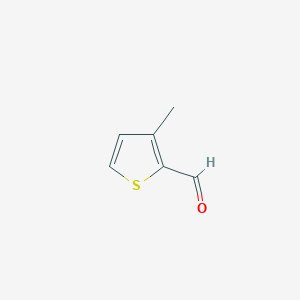
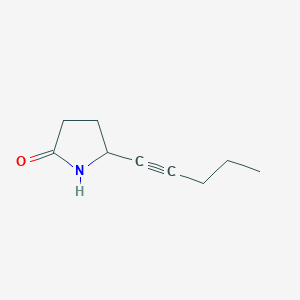

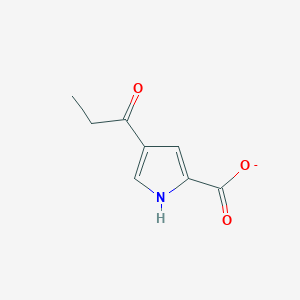
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
